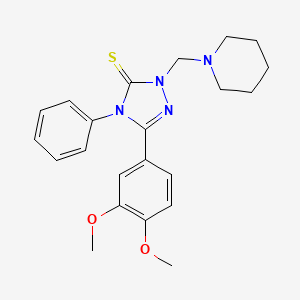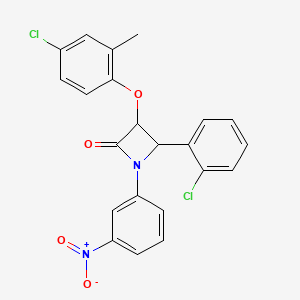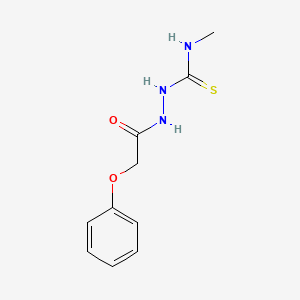
5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine moiety, and aromatic substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
5-(3,4-Dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different physical and chemical properties based on the nature of the substituents introduced.
科学的研究の応用
5-(3,4-Dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antibacterial, and antifungal agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Materials Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme-substrate interactions and cellular signaling pathways.
作用機序
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic substituents can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular functions, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
- Piperidine Derivatives
Uniqueness
Compared to similar compounds, 5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of a triazole ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development.
特性
分子式 |
C22H26N4O2S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C22H26N4O2S/c1-27-19-12-11-17(15-20(19)28-2)21-23-25(16-24-13-7-4-8-14-24)22(29)26(21)18-9-5-3-6-10-18/h3,5-6,9-12,15H,4,7-8,13-14,16H2,1-2H3 |
InChIキー |
NPWBKOZVRBJRIU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CN4CCCCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-fluorobenzenesulfonamide](/img/structure/B11504658.png)
![3'-(3-Chloro-4-methylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11504667.png)
![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B11504671.png)
![3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11504675.png)
![ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11504686.png)
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B11504690.png)
![(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11504694.png)

![(4-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11504711.png)
![ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11504715.png)
![2-(4-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B11504720.png)


![N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11504754.png)
